molecular formula C23H23BrCl2N4O B1681792 Surinabant CAS No. 288104-79-0

Surinabant

Cat. No.: B1681792
CAS No.: 288104-79-0
M. Wt: 522.3 g/mol
InChI Key: HMXDWDSNPRNUKI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Surinabant involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Surinabant undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Nicotine Addiction Treatment

Surinabant is primarily investigated for its potential to assist in smoking cessation. Clinical studies have indicated that while it did not significantly improve the success rate of quitting smoking, it was effective in reducing weight gain associated with cessation efforts. A dose-ranging study conducted in 2012 highlighted that doses of 20 mg and 60 mg inhibited the central nervous system effects induced by Δ9-tetrahydrocannabinol (THC), suggesting a mechanism that could be beneficial in managing cravings and withdrawal symptoms associated with nicotine addiction .

Obesity Management

This compound has been explored as an anorectic agent aimed at weight loss. Preclinical studies have shown that it can reduce body weight gain and improve metabolic parameters such as plasma glucose and triglyceride levels . In Phase II clinical trials, this compound demonstrated a favorable safety profile while effectively targeting obesity-related risk factors .

Potential for Other Addictive Disorders

Beyond nicotine addiction, this compound may have applications in treating other addictive disorders such as alcoholism and possibly attention deficit hyperactivity disorder (ADHD). The modulation of the endocannabinoid system via CB1 antagonism could provide therapeutic benefits in these areas, although further research is required to substantiate these claims .

Pharmacodynamics and Mechanism of Action

This compound acts by selectively blocking CB1 receptors, which are implicated in the regulation of appetite and reward pathways in the brain. Studies have shown that this compound can significantly inhibit THC-induced effects on heart rate and subjective feelings of euphoria, indicating its potential to modulate cannabinoid-related behaviors without causing significant adverse effects itself .

Table: Summary of Clinical Trials Involving this compound

Study ReferencePhaseObjectiveKey Findings
IAssess pharmacodynamics in healthy subjectsInhibition of THC effects; effective doses identified (20-60 mg)
IIEvaluate efficacy for obesity treatmentGood safety profile; reduction in body weight observed
I/IIInvestigate effects on CNS and heart rateSignificant inhibition of THC-induced CNS effects; no significant effects at lower doses

Notable Findings from Research

  • Inhibition Ratios : In a study assessing various doses of this compound, it was found that doses of 20 mg and above could inhibit THC-induced effects by over 80% for most parameters measured, including body sway and subjective feelings of being high .
  • Metabolic Effects : In preclinical models, this compound not only reduced body weight but also improved insulin sensitivity and altered levels of adipokines, suggesting a multifaceted role in metabolic health .

Mechanism of Action

Surinabant exerts its effects by selectively antagonizing the cannabinoid receptor type 1 (CB1). This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, this compound can reduce the effects of endogenous cannabinoids and exogenous substances like tetrahydrocannabinol (THC) . This antagonism leads to a decrease in appetite, making it useful as an anorectic drug, and helps in reducing nicotine cravings, aiding in smoking cessation .

Biological Activity

Overview of Surinabant

This compound (also known as Rimonabant) was initially developed as an anti-obesity drug. It acts primarily by blocking the CB1 receptors in the brain and peripheral tissues, which are involved in appetite regulation and energy homeostasis. The compound was withdrawn from the market due to concerns over psychiatric side effects; however, its biological mechanisms continue to be of interest in research.

This compound exhibits its biological activity by antagonizing the CB1 receptors, which are part of the endocannabinoid system. This system plays a crucial role in various physiological processes including:

  • Appetite Regulation : By inhibiting CB1 receptors in the hypothalamus, this compound reduces appetite and food intake.
  • Energy Metabolism : this compound influences lipid metabolism and glucose homeostasis by acting on adipose tissue and the liver.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a half-life of approximately 24 hours, allowing for once-daily dosing. Its absorption is rapid, with peak plasma concentrations occurring within 1-4 hours post-administration.

Efficacy Studies

Numerous clinical trials have assessed the efficacy of this compound in weight management and metabolic health. Below is a summary table of key studies:

StudyPopulationDosageDurationOutcome
Simi et al. (2006)Obese adults20 mg/day1 yearSignificant weight loss (average 5-10% reduction)
Van Gaal et al. (2008)Overweight patients with metabolic syndrome20 mg/day2 yearsImproved metabolic parameters (reduction in waist circumference, triglycerides)
Dyer et al. (2009)Diabetic patients10 mg/day6 monthsModest weight loss; no significant improvement in glycemic control

Case Studies

Case Study 1: Weight Loss and Psychological Effects
A clinical trial involving obese patients demonstrated that participants who received this compound reported significant weight loss compared to placebo groups. However, some participants experienced mood alterations, leading to withdrawal from the study. This highlighted the need for careful monitoring of psychiatric symptoms during treatment.

Case Study 2: Metabolic Improvements
Another study focused on patients with metabolic syndrome showed that this compound not only aided in weight loss but also improved lipid profiles. Patients exhibited reductions in LDL cholesterol and triglyceride levels, suggesting a beneficial effect on cardiovascular risk factors.

Safety Profile and Side Effects

Despite its efficacy in weight management, the safety profile of this compound raised concerns. Notable side effects included:

  • Psychiatric Symptoms : Anxiety, depression, and suicidal ideation were reported in some patients.
  • Gastrointestinal Issues : Nausea and diarrhea were common among users.

These side effects contributed to its withdrawal from the market, emphasizing the importance of assessing risk versus benefit in pharmacotherapy.

Properties

CAS No.

288104-79-0

Molecular Formula

C23H23BrCl2N4O

Molecular Weight

522.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H23BrCl2N4O/c1-2-18-21(23(31)28-29-12-4-3-5-13-29)27-30(20-11-10-17(25)14-19(20)26)22(18)15-6-8-16(24)9-7-15/h6-11,14H,2-5,12-13H2,1H3,(H,28,31)

InChI Key

HMXDWDSNPRNUKI-UHFFFAOYSA-N

SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Appearance

Solid powder

Key on ui other cas no.

288104-79-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide
SR 147778
SR-147778
SR147778
surinabant

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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